![molecular formula C22H24N2O4 B4241495 2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4241495.png)
2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid
Overview
Description
2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid is an organic compound with the molecular formula C22H24N2O4. This compound is known for its complex structure, which includes a cyclohexane ring, a benzylamino group, and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the benzylamino intermediate: This step involves the reaction of benzylamine with a suitable carbonyl compound to form the benzylamino group.
Cyclohexane ring formation: The cyclohexane ring is introduced through a cyclization reaction, often involving a cyclohexanone derivative.
Coupling of the benzylamino intermediate with the cyclohexane ring: This step involves the coupling of the benzylamino intermediate with the cyclohexane ring, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-[(Benzylamino)carbonyl]benzoic acid: Similar structure but lacks the cyclohexane ring.
Cyclohexanecarboxylic acid: Contains the cyclohexane ring but lacks the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the cyclohexane ring and carboxylic acid group.
Uniqueness
2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, benzylamino group, and carboxylic acid group. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-[[2-(benzylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-20(23-14-15-8-2-1-3-9-15)18-12-6-7-13-19(18)24-21(26)16-10-4-5-11-17(16)22(27)28/h1-3,6-9,12-13,16-17H,4-5,10-11,14H2,(H,23,25)(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLQRJMHANEIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3,5-dimethyl-4-[(2-methylbenzoyl)amino]pyrazol-1-yl]acetate](/img/structure/B4241412.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylalaninamide](/img/structure/B4241415.png)
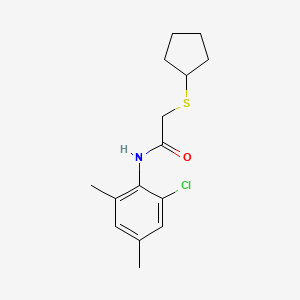
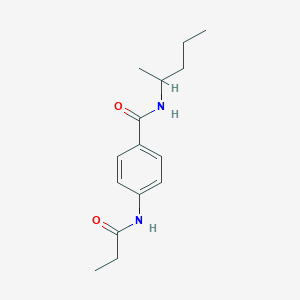
![3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4241448.png)
![ethyl N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B4241449.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4241459.png)
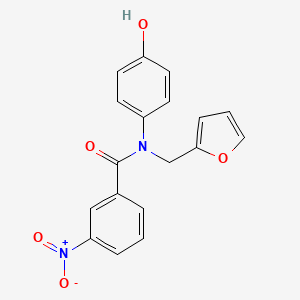
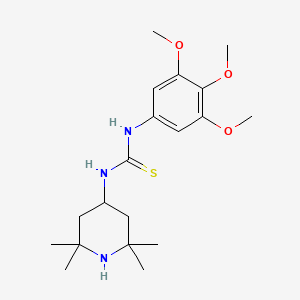
![2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4241473.png)
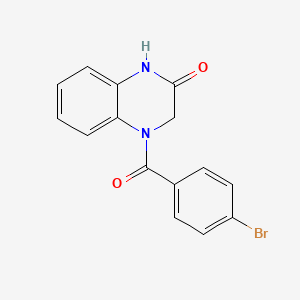

![N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride](/img/structure/B4241500.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopentylpropanamide](/img/structure/B4241501.png)
